molecular formula C8H5FO4 B072929 3-Fluorophthalic acid CAS No. 1583-67-1

3-Fluorophthalic acid

Cat. No.: B072929
CAS No.: 1583-67-1
M. Wt: 184.12 g/mol
InChI Key: BBCQSMSCEJBIRD-UHFFFAOYSA-N
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Description

3-Fluorophthalic acid is an organic compound with the molecular formula C₈H₅FO₄ and a molecular weight of 184.12 g/mol . It is a derivative of phthalic acid, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

3-Fluorophthalic acid has several applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

3-Fluorophthalic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to use personal protective equipment when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophthalic acid typically involves the following steps :

    Starting Material: 3-Nitrophthalic acid is used as the starting material.

    Dehydration: The 3-Nitrophthalic acid is dehydrated using acetyl chloride as a solvent.

    Denitration and Fluorination: Potassium fluoride is used for the denitration and fluorination process.

    Byproduct Removal: Thionyl chloride is added to remove byproducts generated during the fluorination process.

    Purification: The final product, this compound, is purified by adjusting the pH to separate it from the solvent.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophthalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Esterification: Reaction with alcohols to form esters.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Esterification: Alcohols and acid catalysts like sulfuric acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Various substituted phthalic acids.

    Esterification: Esters of this compound.

    Reduction: 3-Fluorobenzyl alcohol.

Mechanism of Action

The mechanism of action of 3-Fluorophthalic acid involves its interaction with various molecular targets and pathways. The fluorine atom in the compound can influence the reactivity and stability of the molecule, making it a valuable intermediate in organic synthesis. The carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different chemical environments.

Comparison with Similar Compounds

    Phthalic Acid: The parent compound without the fluorine substitution.

    4-Fluorophthalic Acid: A positional isomer with the fluorine atom at the 4-position.

    2-Fluorophthalic Acid: Another positional isomer with the fluorine atom at the 2-position.

Uniqueness: 3-Fluorophthalic acid is unique due to the specific position of the fluorine atom, which can significantly influence its chemical properties and reactivity compared to its isomers and the parent compound. This positional specificity can lead to different applications and interactions in chemical synthesis and industrial processes.

Properties

IUPAC Name

3-fluorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCQSMSCEJBIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935884
Record name 3-Fluorobenzene-1,2-dicarboxylic acid
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Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1583-67-1
Record name 3-Fluorophthalic acid
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Record name 1583-67-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402999
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Record name 3-Fluorobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935884
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Record name 3-fluorophthalic acid
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Record name 3-FLUOROPHTHALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the microbial degradation pathways of 3-fluorophthalic acid?

A1: Research indicates that microorganisms like Pseudomonas testosteroni and Bacillus sp. strain FO can degrade this compound. These bacteria possess distinct decarboxylase enzymes capable of removing a carboxyl group from the molecule. Pseudomonas testosteroni primarily utilizes a 4,5-dihydroxyphthalic acid decarboxylase, specifically targeting 4,5-dihydroxyphthalic acid and decarboxylating 4-hydroxyphthalic acid to 3-hydroxybenzoic acid []. In contrast, Bacillus sp. strain FO and the mixed culture ON-7 employ a novel decarboxylase that acts on phthalic acid and halogenated phthalates, but not 4,5-dihydroxyphthalate, showcasing diverse degradation mechanisms within the microbial world []. Interestingly, both microorganisms demonstrate the ability to transform this compound into 2- and 3-fluorobenzoic acids []. This biotransformation process highlights the potential of these microorganisms in bioremediation strategies for environments contaminated with fluorinated aromatic compounds.

Q2: How does the structure of this compound influence its coordination behavior with metal ions?

A2: this compound (H2Fpht) displays versatile coordination behavior due to its two carboxyl groups and the presence of a fluorine atom, all capable of interacting with metal ions. Studies demonstrate that H2Fpht can adopt various coordination modes, including μ6 : η5η3, μ6 : η3η4, μ3 : η2η3, and μ4 : η3η3, depending on factors like the metal ion's geometry and the presence of other ligands [, ]. This flexibility allows H2Fpht to form diverse coordination polymers with distinct architectures, ranging from 1D chains to intricate 3D networks [, ]. For example, in the presence of 1,3-bis(4-pyridyl)propane (bpp), H2Fpht forms a series of coordination polymers with Cu(II), Cd(II), Co(II), and Ni(II) ions, each exhibiting unique structural features and topologies []. These findings highlight the potential of H2Fpht as a building block for creating novel metal-organic frameworks with tailored properties.

Q3: Can this compound be used to synthesize other valuable compounds?

A3: Yes, this compound serves as a valuable starting material for synthesizing a range of structurally diverse compounds. For instance, it can be effectively employed in nucleophilic phosphanylation reactions to yield chiral- and multiply-carboxylated phosphanes, as well as phosphanyl derivatives of benzoic and phthalic acids []. This method utilizes the reactivity of the fluorine atom in this compound, allowing for its substitution with various phosphane groups under specific reaction conditions []. This synthetic approach expands the possibilities for designing and developing novel phosphane ligands with potential applications in catalysis and coordination chemistry.

Q4: Does this compound exhibit any interesting luminescent properties?

A4: While this compound itself does not exhibit significant luminescence, its coordination complexes with lanthanide ions, such as europium (Eu3+) and terbium (Tb3+), display intriguing luminescent properties []. These complexes exhibit characteristic red and green emissions, respectively, attributed to the energy transfer from the ligands (3-fluorophthalate and 1,10-phenanthroline) to the lanthanide ions []. Remarkably, by adjusting the ratio of Eu3+ and Tb3+ ions in a lanthanum-based complex, white-light emission can be achieved []. This tunable luminescence holds promise for potential applications in areas such as lighting technologies and display devices.

Q5: What are the environmental concerns associated with this compound, and are there any mitigation strategies?

A5: While this compound and its degradation products can pose environmental risks, research suggests that certain microorganisms can potentially mitigate these concerns. As mentioned earlier, bacteria like Pseudomonas testosteroni and Bacillus sp. strain FO can degrade this compound, breaking it down into less harmful compounds []. Understanding and harnessing the metabolic capabilities of these microorganisms could lead to the development of bioremediation strategies for environments contaminated with this compound and related compounds. Further research into the ecotoxicological effects and biodegradation pathways of this compound is crucial for developing effective environmental management strategies.

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